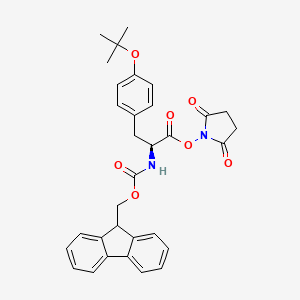

Fmoc-L-Tyr(tBu)-OSu

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O7/c1-32(2,3)40-21-14-12-20(13-15-21)18-27(30(37)41-34-28(35)16-17-29(34)36)33-31(38)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,33,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYIKTNTHOGOIE-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679811 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155892-27-6 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Tyr(tBu)-OSu: Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and application of N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, commonly referred to as Fmoc-L-Tyr(tBu)-OSu. This activated amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of tyrosine residues into peptide chains.

Core Chemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic protocols.

| Property | Value | References |

| CAS Number | 155892-27-6 | [1][2] |

| Molecular Formula | C₃₂H₃₂N₂O₇ | [1][2] |

| Molecular Weight | 556.61 g/mol | [1][2] |

| Melting Point | 107 - 117 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]²⁰/D = -50 ± 1 ° (c=1 in DMF) | [1] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[3][4] Sparingly soluble in aqueous solutions.[4] | |

| Storage | Store at 0 - 8 °C.[1] For long-term storage, -20°C is recommended.[3][5] | |

| Stability | Stable for at least two years when stored at -20°C.[4] Stable under recommended storage conditions.[6] |

Chemical Structure and Visualization

This compound is a derivative of the amino acid L-tyrosine, featuring three key protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group, the tert-butyl (tBu) group on the phenolic hydroxyl group of the tyrosine side chain, and the N-hydroxysuccinimide (OSu) ester at the C-terminus. The Fmoc group is base-labile, allowing for its removal under mild conditions during SPPS. The acid-labile tBu group prevents unwanted side reactions at the tyrosine side chain. The OSu group activates the carboxyl terminus for efficient coupling to the free amino group of the growing peptide chain.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc and tyrosine groups, the methine and methylene protons of the Fmoc group, the α- and β-protons of the tyrosine backbone, the singlet for the tert-butyl group, and a characteristic singlet for the succinimide protons.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the Fmoc, ester, and succinimide groups, the aromatic carbons of the Fmoc and tyrosine moieties, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the tyrosine backbone and the succinimide ring.

Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching frequencies for the urethane, ester, and imide functional groups, aromatic C-H and C=C stretching, and aliphatic C-H stretching.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺. Fragmentation patterns would likely involve the loss of the OSu group, the tBu group, and cleavage of the Fmoc group.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This compound is utilized in the coupling step of Fmoc-based SPPS. The following is a general protocol for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA) (optional, for in situ activation if starting from Fmoc-L-Tyr(tBu)-OH)

-

Coupling vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Amino Acid Activation (if starting from the carboxylic acid): If using Fmoc-L-Tyr(tBu)-OH, pre-activation is necessary. Dissolve 3-5 equivalents of Fmoc-L-Tyr(tBu)-OH and a suitable activating agent (e.g., HBTU, HATU) in DMF. Add DIPEA (2 equivalents relative to the activating agent) and allow the mixture to pre-activate for 5-10 minutes. Note: When using the pre-activated this compound, this step is omitted.

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Dissolve 1.5-3 equivalents of this compound in DMF.

-

Add the this compound solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash the resin with DCM (3-5 times) to prepare for the next deprotection step or for storage.

-

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

HPLC Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Fmoc-protected amino acids. A general reversed-phase HPLC protocol is provided below.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

-

Sample Preparation: Prepare a sample solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm or 280 nm

-

Column Temperature: 25-30 °C

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 95% B (linear gradient)

-

25-30 min: 95% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

-

Data Analysis: The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Conclusion

This compound is an indispensable reagent for the synthesis of tyrosine-containing peptides. Its pre-activated N-hydroxysuccinimide ester allows for efficient and high-yield coupling reactions in solid-phase peptide synthesis. A thorough understanding of its chemical properties, structure, and appropriate handling protocols is essential for researchers in peptide chemistry and drug development to achieve successful and reproducible synthetic outcomes. The information provided in this technical guide serves as a foundational resource for the effective utilization of this key building block in the creation of complex peptide molecules.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-Tyr(tBu)-OSu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester (Fmoc-L-Tyr(tBu)-OSu), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow.

Introduction

This compound is a derivative of the amino acid tyrosine, widely utilized in the synthesis of peptides for research, therapeutic, and diagnostic applications. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and the tert-butyl (tBu) group on the side-chain hydroxyl function offer orthogonal protection, allowing for selective deprotection during peptide chain elongation. The N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for the carboxyl function, facilitating amide bond formation with high yields and minimal racemization.

This guide details a two-stage process: the synthesis and purification of the precursor, Fmoc-L-Tyr(tBu)-OH, followed by its conversion to the final product, this compound.

Physicochemical Properties

A summary of the key physicochemical properties for the precursor and the final product is provided below for easy reference.

Table 1: Physicochemical Data of Fmoc-L-Tyr(tBu)-OH

| Property | Value | Reference |

| CAS Number | 71989-38-3 | [1] |

| Molecular Formula | C₂₈H₂₉NO₅ | [1] |

| Molecular Weight | 459.53 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 153-156 °C | [1] |

| Optical Rotation | [α]²⁰/D −29±2°, c = 1% in DMF | [1] |

| Purity (HPLC) | ≥98.0% | [1] |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 155892-27-6 | [2][3] |

| Molecular Formula | C₃₂H₃₂N₂O₇ | [2][3] |

| Molecular Weight | 556.61 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 107 - 117 °C | [2] |

| Purity (HPLC) | ≥ 98% | [2] |

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Synthesis of Fmoc-L-Tyr(tBu)-OH

This protocol describes the synthesis of the precursor, Fmoc-L-Tyr(tBu)-OH, from O-tert-butyl-L-tyrosine.

Materials:

-

O-tert-butyl-L-tyrosine

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend O-tert-butyl-L-tyrosine in a solution of dioxane.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Add the Fmoc-OSu solution to the suspension of O-tert-butyl-L-tyrosine.

-

Add an aqueous solution of sodium carbonate to the reaction mixture to maintain a pH between 9 and 10.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

To the aqueous residue, add ethyl acetate and acidify to a pH of 2-3 with 1M HCl.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Fmoc-L-Tyr(tBu)-OH.

Purification of Fmoc-L-Tyr(tBu)-OH

The crude Fmoc-L-Tyr(tBu)-OH is purified by recrystallization.

Materials:

-

Crude Fmoc-L-Tyr(tBu)-OH

-

Toluene

Procedure:

-

Place the crude Fmoc-L-Tyr(tBu)-OH (e.g., 100 g) in a flask and add toluene (e.g., 600 mL).[4]

-

Heat the mixture to 50 °C with stirring and maintain this temperature for 1 hour.[4]

-

Cool the mixture to 30 ± 5 °C and continue stirring for 2 hours.[4]

-

Filter the solid product and wash the filter cake with toluene.[4]

-

Dry the purified Fmoc-L-Tyr(tBu)-OH under vacuum at 50 °C. A typical yield for this purification step is around 98g.[4]

Synthesis of this compound

This protocol details the esterification of Fmoc-L-Tyr(tBu)-OH to its N-hydroxysuccinimide ester.

Materials:

-

Purified Fmoc-L-Tyr(tBu)-OH

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve Fmoc-L-Tyr(tBu)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction for the formation of a white precipitate of dicyclohexylurea (DCU).

-

Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of ethyl acetate.

-

Add hexane to induce precipitation of the product.

-

Filter the white solid, wash with hexane, and dry under vacuum to yield this compound.

Purification of this compound

Further purification can be achieved by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent mixture (e.g., ethyl acetate/hexane or dichloromethane/hexane).

-

Allow the solution to cool slowly to induce crystallization.

-

Filter the purified crystals, wash with cold hexane, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions, monitoring by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical steps and decision points in the synthesis and purification process.

Caption: Logical workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and purity at different stages of the synthesis.

Table 3: Yield and Purity Data

| Stage | Product | Typical Yield | Purity (HPLC) |

| Synthesis of Fmoc-L-Tyr(tBu)-OH | Crude Fmoc-L-Tyr(tBu)-OH | >90% | Variable |

| Purification of Fmoc-L-Tyr(tBu)-OH | Pure Fmoc-L-Tyr(tBu)-OH | ~98% (of crude)[4] | ≥98.0%[1] |

| Synthesis of this compound | Crude this compound | >90% | Variable |

| Purification of this compound | Pure this compound | >85% (of crude) | ≥98%[2] |

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of this compound. By following the outlined protocols, researchers, scientists, and drug development professionals can reliably produce this essential reagent for solid-phase peptide synthesis. The provided quantitative data and workflow diagrams serve as valuable resources for planning and executing the synthesis, ensuring the production of high-purity material for demanding applications.

References

An In-depth Technical Guide to the Mechanism of Action of Fmoc-L-Tyr(tBu)-OSu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and mechanism of action of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester (Fmoc-L-Tyr(tBu)-OSu) in solid-phase peptide synthesis (SPPS). This reagent is a cornerstone in the synthesis of tyrosine-containing peptides, offering high efficiency and purity.[1][2] This document details the function of its constituent parts, experimental protocols for its use, and the underlying chemical principles.

Core Concepts: The Orthogonal Fmoc/tBu Strategy

This compound is an amino acid derivative designed for the widely used Fmoc/tBu orthogonal strategy in SPPS. This strategy relies on the use of two different classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of the α-amino group during chain elongation without affecting the side-chain protecting groups.[1]

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the α-amino group of the amino acid. Its removal is typically achieved by treatment with a secondary amine, most commonly piperidine.[3]

-

tBu (tert-Butyl) Group: This is an acid-labile protecting group used for the hydroxyl group of the tyrosine side chain. It remains stable during the basic conditions of Fmoc removal and is cleaved during the final step of peptide synthesis with a strong acid, such as trifluoroacetic acid (TFA).

-

OSu (N-Hydroxysuccinimide) Ester: This is an activating group for the carboxyl function of the amino acid. It transforms the carboxylic acid into a more reactive ester, facilitating the formation of a stable amide (peptide) bond with the free amino group of the growing peptide chain.

Mechanism of Action in the SPPS Cycle

The incorporation of this compound into a growing peptide chain on a solid support follows a cyclical process involving deprotection, coupling, and washing steps.

Nα-Fmoc Deprotection

The SPPS cycle begins with the removal of the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide. This is achieved by treating the peptidyl-resin with a solution of a secondary amine, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]

The mechanism proceeds via a β-elimination reaction:

-

A piperidine molecule abstracts the acidic proton on the C9 carbon of the fluorenyl group.

-

This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the carbamate as a carbamic acid, which subsequently decarboxylates.

-

The highly reactive DBF is then scavenged by another piperidine molecule to form a stable adduct, preventing side reactions with the newly liberated N-terminal amine.

Coupling of this compound

Following the removal of the Fmoc group and thorough washing of the resin to remove excess piperidine and the DBF-adduct, the activated this compound is introduced. The N-hydroxysuccinimide ester is a highly efficient acylating agent.[3]

The coupling mechanism involves the nucleophilic attack of the free N-terminal amine of the resin-bound peptide on the carbonyl carbon of the OSu ester of this compound. This results in the formation of a new peptide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and tBu Deprotection

Once the peptide chain assembly is complete, the final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For the Fmoc/tBu strategy, this is accomplished by treating the peptidyl-resin with a strong acid, typically a cocktail containing 95% trifluoroacetic acid (TFA).[5]

The tBu group on the tyrosine side chain is cleaved through a mechanism involving the formation of a stable tert-butyl cation. Scavengers, such as water and triisopropylsilane (TIS), are included in the cleavage cocktail to quench the reactive carbocations generated from the tBu groups and other protecting groups, thus preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine.

Data Presentation

The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. While specific quantitative data for this compound can vary depending on the peptide sequence, resin, and coupling reagents used, the following table provides representative values for a standard Fmoc/tBu-based SPPS.[6]

| Parameter | Typical Value | Factors Influencing the Value |

| Fmoc Deprotection Time | 5-20 minutes | Steric hindrance of the N-terminal amino acid, resin type, piperidine concentration. |

| Coupling Time | 30-60 minutes | Steric hindrance of both amino acids being coupled, activation method, concentration of reagents. |

| Coupling Efficiency per Cycle | >99% | Optimized coupling time, efficient activation, absence of peptide aggregation. |

| Overall Yield (for a 10-mer peptide) | 20-50% | Cumulative efficiency of all cycles, handling losses during cleavage and purification. |

| Final Purity (after purification) | >95% | Efficiency of each coupling and deprotection step, effectiveness of the cleavage cocktail and purification method. |

Experimental Protocols

The following are detailed methodologies for the key steps involving this compound in manual SPPS.

Protocol 1: Nα-Fmoc Deprotection

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.

-

Piperidine Treatment: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.

-

Second Treatment: Drain the piperidine solution and repeat the treatment with a fresh portion of 20% piperidine in DMF for another 5-10 minutes.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Coupling of this compound

-

Reagent Preparation: Dissolve 2-4 equivalents of this compound in a minimal amount of DMF.

-

Coupling Reaction: Add the dissolved this compound to the deprotected peptidyl-resin. Agitate the mixture for 30-60 minutes at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin test to detect free primary amines.

-

Washing: After the coupling is complete (as indicated by a negative ninhydrin test), drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents and the N-hydroxysuccinimide byproduct.

Protocol 3: Final Cleavage and tBu Deprotection

-

Resin Preparation: After the final coupling and deprotection steps, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically consisting of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and agitate the mixture for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether and then dry it. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a highly effective and indispensable reagent in modern solid-phase peptide synthesis. Its well-defined mechanism of action, based on the orthogonal Fmoc/tBu protection strategy and efficient OSu activation, allows for the reliable and high-fidelity synthesis of complex tyrosine-containing peptides. By understanding the underlying chemical principles and adhering to optimized experimental protocols, researchers and drug development professionals can leverage this powerful tool to advance their scientific endeavors.[2]

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-L-Tyr(tBu)-OSu in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-Fmoc-O-tert-butyl-L-tyrosine-N-hydroxysuccinimide ester (Fmoc-L-Tyr(tBu)-OSu), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the behavior of this activated amino acid derivative in various organic solvents is paramount for ensuring the efficiency of coupling reactions, the purity of the final peptide, and the reproducibility of the synthesis process.

Executive Summary

This compound is a cornerstone building block for the incorporation of tyrosine residues in peptide synthesis. Its solubility and stability are influenced by the interplay of its three key chemical moieties: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the tert-butyl (tBu) side-chain protecting group, and the N-hydroxysuccinimide (OSu) active ester. This guide summarizes the available data on its solubility in common peptide synthesis solvents, discusses the primary factors governing its stability, and provides detailed experimental protocols for researchers to determine these parameters under their specific laboratory conditions.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively published. However, by examining data for the closely related precursor, Fmoc-L-Tyr(tBu)-OH, and considering the general solubility characteristics of Fmoc-amino acids, a reliable profile can be established. Generally, the OSu ester is expected to have a solubility profile similar to its corresponding carboxylic acid in polar aprotic solvents.

Quantitative Solubility Data for Fmoc-L-Tyr(tBu)-OH

The solubility of the parent Fmoc-amino acid provides a strong indication of the solubility of its active ester.

| Solvent | Abbreviation | Solubility of Fmoc-L-Tyr(tBu)-OH |

| Dimethylformamide | DMF | Soluble; specific concentration values vary by source.[1][2] |

| Dimethyl sulfoxide | DMSO | Up to 100 mg/mL (may require ultrasonication)[3][4] |

| N-Methyl-2-pyrrolidone | NMP | Generally soluble, similar to DMF. |

| Dichloromethane | DCM | Lower solubility compared to DMF and NMP.[5] |

| Acetonitrile | ACN | Soluble. |

| Methanol | MeOH | Soluble.[1][2] |

| Ethyl Acetate | EtOAc | Soluble.[1][2] |

| Water | H₂O | Insoluble.[1][2] |

| Petroleum Ether | - | Insoluble.[1][2] |

Qualitative Solubility and Recommendations for this compound

-

High Solubility: Expect high solubility in polar aprotic solvents such as DMF, DMSO, and NMP . These are the recommended solvents for preparing stock solutions for coupling reactions in SPPS.

-

Moderate to Low Solubility: Solubility is generally lower in less polar solvents like DCM . While some Fmoc-amino acids are soluble in DCM, it is not always a reliable solvent for active esters, especially for extended periods.

-

Insolubility: The compound is practically insoluble in non-polar hydrocarbon solvents and water.

Stability Profile

The stability of this compound is a critical factor for its successful application. Degradation can lead to failed couplings, the introduction of impurities, and reduced peptide yield and purity. The three main components of the molecule each have distinct stability characteristics.

N-Hydroxysuccinimide (OSu) Ester Stability

The OSu active ester is the most reactive and sensitive part of the molecule. Its primary degradation pathway is hydrolysis , which can be catalyzed by trace amounts of water in the solvent, leading to the formation of the inactive Fmoc-L-Tyr(tBu)-OH.

-

Moisture Sensitivity: N-hydroxysuccinimide esters are highly susceptible to hydrolysis. It is imperative to use anhydrous solvents and to minimize exposure to atmospheric moisture.[6]

-

Solvent Effects: In organic solvents free of water, NHS esters are generally stable.[7]

-

Storage of Solutions: Solutions of this compound are not recommended for long-term storage. It is best practice to prepare solutions immediately before use. If short-term storage is necessary, it should be under anhydrous conditions at low temperatures (-20°C or -80°C).

Fmoc Group Stability

The Fmoc group is the N-terminal protecting group, which is removed by a base-catalyzed elimination reaction.

-

Base Lability: The Fmoc group is sensitive to basic conditions. While stable in the neutral environment of a stock solution, exposure to bases will lead to its premature cleavage.

-

Solvent Purity: Solvents like DMF can degrade over time to produce small amounts of dimethylamine.[5] This basic impurity can slowly cleave the Fmoc group, leading to the formation of the free amine of Tyr(tBu)-OSu, which can then react with other molecules of this compound to form dipeptides. It is recommended to use high-purity, peptide-synthesis-grade solvents.

-

Solvent-Dependent Decomposition: Some studies have shown that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[5]

Tert-Butyl (tBu) Group Stability

The tert-butyl group protects the hydroxyl function of the tyrosine side chain.

-

Acid Lability: The tBu group is stable to the basic conditions used for Fmoc deprotection and to the neutral conditions of the coupling reaction. It is, however, labile to strong acids and is typically removed during the final cleavage of the peptide from the resin with reagents like trifluoroacetic acid (TFA).

Experimental Protocols

The following protocols provide a framework for researchers to determine the solubility and stability of this compound using standard laboratory equipment.

Protocol for Solubility Determination

This protocol outlines a simple, qualitative and semi-quantitative method to assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of anhydrous, peptide-synthesis-grade solvents (e.g., DMF, DMSO, NMP, DCM, ACN)

-

Small vials (e.g., 1.5 mL glass vials) with caps

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 5 mg) into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

-

Initial Observation: Observe if the solid dissolves immediately at room temperature.

-

Agitation: If the solid does not dissolve, cap the vial and vortex it for 30-60 seconds.

-

Sonication: If the solid persists, place the vial in an ultrasonic bath for 5-10 minutes.

-

Incremental Solvent Addition: If the solid is still not fully dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat steps 4 and 5.

-

Determination of Solubility: Continue adding solvent incrementally until the solid is completely dissolved. The solubility can be expressed as mg/mL.

-

Record Observations: Note the appearance of the solution (e.g., clear, colorless, hazy) and the conditions required for dissolution (e.g., vortexing, sonication).

Caption: Workflow for determining the solubility of this compound.

Protocol for Stability Assessment using HPLC

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound over time in a specific solvent.

Materials:

-

This compound

-

Anhydrous, peptide-synthesis-grade solvent of interest (e.g., DMF)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade acetonitrile (ACN) and water

-

Trifluoroacetic acid (TFA)

-

Thermostated autosampler or incubator

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 10 mg/mL).

-

Initial Analysis (T=0): Immediately after preparation, dilute a sample of the stock solution with the mobile phase to an appropriate concentration for HPLC analysis and inject it into the HPLC system. This will serve as the time-zero reference.

-

Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, or elevated temperature for forced degradation).

-

Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it appropriately, and inject it into the HPLC system.

-

HPLC Conditions (Example):

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A linear gradient from, for example, 30% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm and 280 nm

-

Column Temperature: 30°C

-

-

Data Analysis:

-

Monitor the peak area of the intact this compound peak over time.

-

Look for the appearance of new peaks, which may correspond to degradation products (e.g., Fmoc-L-Tyr(tBu)-OH due to hydrolysis).

-

Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

-

References

- 1. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 7. Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Application Data for CAS No. 155892-27-6 (Fmoc-L-Tyr(tBu)-OSu)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and primary application of the compound identified by CAS number 155892-27-6, chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, or Fmoc-L-Tyr(tBu)-OSu. This reagent is a cornerstone in modern solid-phase peptide synthesis (SPPS), facilitating the incorporation of a protected tyrosine residue into a growing peptide chain.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below, providing essential information for its handling, storage, and use in synthesis.

| Property | Value | Citations |

| CAS Number | 155892-27-6 | [1] |

| Molecular Formula | C₃₂H₃₂N₂O₇ | [1][2] |

| Molecular Weight | 556.61 g/mol | [1] |

| Appearance | White to off-white powder/solid | [2][3] |

| Melting Point | 107 - 117 °C | [2] |

| Optical Rotation | [α]²⁰/D = -50 ± 1° (c=1 in DMF) | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is an activated amino acid derivative designed for efficient coupling during Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the alpha-amino group, while the tert-butyl (tBu) group offers stable, acid-labile protection for the tyrosine side-chain's hydroxyl group, preventing unwanted side reactions. The N-hydroxysuccinimide (OSu) ester is a highly reactive leaving group that facilitates amide bond formation.

Experimental Protocols

The following protocols outline the standard steps in solid-phase peptide synthesis where this compound is utilized. These procedures are foundational and may require optimization based on the specific peptide sequence and scale of the synthesis.

1. Resin Preparation and Swelling:

-

Objective: To prepare the solid support for peptide chain elongation.

-

Protocol:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[4]

-

Place the desired amount of resin (e.g., for a 0.1 mmol scale synthesis, use approximately 300 mg) into a reaction vessel.[5]

-

Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least one hour at room temperature. This process makes the reactive sites within the resin accessible.[5]

-

After swelling, drain the DMF from the vessel using nitrogen pressure or filtration.[5]

-

2. N-terminal Fmoc Group Deprotection:

-

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step.

-

Protocol:

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[4][5]

-

Agitate the mixture for a period of 15-30 minutes to ensure complete removal of the Fmoc group.[4] The reaction progress can be monitored by UV spectrophotometry of the fulvene-piperidine adduct in the filtrate.

-

Drain the deprotection solution.

-

Thoroughly wash the resin with DMF (at least 3-5 times) to remove residual piperidine and byproducts.[5]

-

3. Amino Acid Coupling (Incorporation of this compound):

-

Objective: To form a peptide bond between the free amine on the resin-bound peptide and the incoming activated amino acid, this compound.

-

Protocol:

-

Dissolve this compound (typically 2-5 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the dissolved, activated amino acid solution to the washed resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may be extended for difficult sequences.[4]

-

To monitor the completion of the reaction, a small sample of the resin can be taken and subjected to a qualitative test (e.g., the Kaiser test). A negative test indicates that all primary amines have reacted.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

4. Final Cleavage and Deprotection:

-

Objective: To cleave the completed peptide from the solid support and remove all side-chain protecting groups (including the t-butyl group from tyrosine).

-

Protocol:

-

Ensure the N-terminal Fmoc group from the final amino acid has been removed as per Protocol 2.

-

Wash the peptidyl-resin thoroughly with a solvent like Dichloromethane (DCM) and dry it.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) for sequences without sensitive residues.[6]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin to collect the cleaved peptide solution.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and decantation.

-

Wash the peptide pellet with cold ether to remove remaining scavengers and byproducts.

-

Dry the crude peptide under vacuum. The peptide can then be purified using techniques such as reverse-phase HPLC.

-

Visualized Workflows

The following diagrams illustrate the core logical flows in the application of this compound.

Caption: Workflow of a single amino acid addition cycle in Fmoc-SPPS.

Caption: Chemical logic of the Fmoc deprotection step using piperidine.

References

The Pivotal Role of the Succinimidyl Ester (OSu) Group in the Reactivity of Fmoc-L-Tyr(tBu)-OSu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of peptide synthesis and bioconjugation, the efficiency and fidelity of amide bond formation are paramount. Fmoc-L-Tyr(tBu)-OSu, a protected derivative of the amino acid tyrosine, is a key building block in Solid-Phase Peptide Synthesis (SPPS). Its reactivity is critically governed by the N-hydroxysuccinimide (OSu) ester group. This technical guide delves into the core functionalities of the OSu group, providing a detailed examination of its role in the reactivity of this compound, supported by experimental protocols and quantitative data.

The Chemistry of the OSu Group: An Activated Ester

The OSu group is an activating group that converts the carboxylic acid of Fmoc-L-Tyr(tBu)-OH into a highly reactive N-hydroxysuccinimide (NHS) ester. This activation is crucial because direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions. The OSu group transforms the carboxylate into a good leaving group, facilitating nucleophilic attack by the primary amine of the incoming amino acid.

The reactivity of NHS esters like this compound is significantly higher than that of other esters, such as p-nitrophenyl esters, which can be attributed to the electronic properties of the N-hydroxysuccinimide leaving group.[1][2]

Reaction Mechanism: Aminolysis vs. Hydrolysis

The primary reaction of this compound in peptide synthesis is aminolysis, where it reacts with a free N-terminal amine of a growing peptide chain to form a stable amide bond. However, a competing and often undesirable side reaction is hydrolysis, where the OSu ester reacts with water, regenerating the original carboxylic acid.

Caption: Reaction pathways of this compound.

The rate of both aminolysis and hydrolysis is significantly influenced by pH. Higher pH increases the nucleophilicity of the amine by deprotonating it, thus accelerating the desired aminolysis. However, increased hydroxide ion concentration at higher pH also accelerates the competing hydrolysis reaction.[3] Therefore, careful control of pH is critical to maximize coupling efficiency.

Quantitative Data on NHS Ester Reactivity

| Parameter | Observation | Significance | Reference |

| pH Dependence | Reaction rate increases with pH from 5 to 8. Above pH 8, hydrolysis becomes increasingly significant. | Optimal coupling is typically achieved in a slightly basic pH range (7.5-8.5) to balance amine nucleophilicity and ester stability. | [3] |

| Amine Basicity | A linear relationship exists between the basicity of the amine and the rate of aminolysis. | More basic amines will react faster with the OSu ester. | [1] |

| Leaving Group Ability | Nucleophilic rate constants for N-hydroxy esters are approximately two orders of magnitude greater than for phenyl esters with comparable basicity. | The OSu group is a highly efficient activating group, leading to rapid amide bond formation. | [4] |

| Solvent Effects | The uncatalyzed reaction path is significantly decreased in aqueous solvent systems compared to anhydrous dioxane. | The choice of solvent can influence the reaction kinetics and the extent of side reactions. | [4] |

Potential Side Reactions

While the primary amine of the N-terminus is the intended target, the high reactivity of the OSu group can lead to side reactions with other nucleophilic amino acid side chains, especially under non-optimal conditions.

| Amino Acid | Side Chain Nucleophile | Potential Side Product | Mitigation Strategy | Reference |

| Lysine | ε-amino group | Branched peptide | Orthogonal side-chain protection (e.g., Boc) is essential. | [5] |

| Serine, Threonine | Hydroxyl group | O-acylation | Generally less reactive than amines. Can be minimized by controlling pH and reaction time. | [6] |

| Tyrosine | Phenolic hydroxyl group | O-acylation | The tBu protection on this compound prevents this. For unprotected tyrosine residues, this can be a significant side reaction. | [6] |

| Arginine | Guanidinium group | Acylation of the guanidinium group | Less common, but can occur under certain conditions. | [6] |

| Cysteine | Sulfhydryl group | Thioester formation | Side-chain protection (e.g., Trt, Acm) is crucial. | [6] |

Experimental Protocols

Synthesis of this compound from Fmoc-L-Tyr(tBu)-OH

Objective: To activate the carboxylic acid of Fmoc-L-Tyr(tBu)-OH with N-hydroxysuccinimide.

Materials:

-

Fmoc-L-Tyr(tBu)-OH

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Fmoc-L-Tyr(tBu)-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or THF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the solution and stir at 0°C for 1 hour, then at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

-

If EDC was used, wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., EtOAc/hexane) to obtain pure this compound.

Peptide Coupling using this compound in SPPS

Objective: To couple this compound to the N-terminus of a resin-bound peptide.

Caption: SPPS workflow using this compound.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

A base such as N,N-Diisopropylethylamine (DIPEA) (optional, for in-situ neutralization protocols)

-

20% Piperidine in DMF for Fmoc deprotection

Procedure:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

Dissolve this compound (2-5 equivalents relative to resin loading) in DMF.

-

Add the solution to the washed resin.

-

If required by the specific protocol, add a non-nucleophilic base like DIPEA (2-5 equivalents).

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result indicates complete coupling.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and the N-hydroxysuccinimide byproduct.

-

The resin is now ready for the next cycle of deprotection and coupling.

Conclusion

The N-hydroxysuccinimide ester (OSu) group is the cornerstone of this compound's utility in peptide synthesis. By creating a highly reactive yet manageable activated ester, it enables efficient and rapid amide bond formation under mild conditions. A thorough understanding of its reactivity, including the influence of pH and the potential for side reactions, is crucial for researchers, scientists, and drug development professionals to optimize peptide synthesis protocols, thereby ensuring high yields and purity of the final product. The provided experimental protocols offer a practical framework for the synthesis and application of this vital reagent in the construction of complex peptides.

References

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 4. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to Fmoc-L-Tyr(tBu)-OSu for Peptide Synthesis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reagents used in solid-phase peptide synthesis (SPPS) is paramount. This guide provides a detailed overview of Fmoc-L-Tyr(tBu)-OSu, a protected amino acid derivative crucial for the synthesis of peptides containing tyrosine.

Core Concepts in Fmoc-Based Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on a solid support. The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions and high yields.[1][2] In this approach, the Nα-amino group of the amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of reactive amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group.[1][2] This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups.[2]

Physicochemical Properties of this compound and Related Compounds

This compound is an N-hydroxysuccinimide (OSu) ester of Fmoc-protected, side-chain-protected L-tyrosine. The OSu ester is a pre-activated form, facilitating efficient coupling to the free N-terminal amine of the growing peptide chain.

| Property | This compound | Fmoc-L-Tyr(tBu)-OH |

| CAS Number | 155892-27-6[3] | 71989-38-3[4][5][6] |

| Alternate Names | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-tyrosine succinimidyl ester[3] | N-Fmoc-O-tert-butyl-L-tyrosine[7], Fmoc-O-tert-butyl-L-tyrosine[6] |

| Molecular Formula | C32H32N2O7[3][8] | C28H29NO5[6][7] |

| Molecular Weight | 556.61 g/mol [3] | 459.5 g/mol [7] |

| Appearance | White to off-white powder[8] | Powder |

| Melting Point | 107 - 117 °C[8] | 153 - 156 °C[5] |

| Purity | ≥ 98% (HPLC)[8] | ≥ 98.0% (HPLC) |

| Storage | 0 - 8 °C[8] | 2 - 8 °C[5] |

| Solubility | Not specified | Soluble in DMSO (≥10 mg/ml), slightly soluble in Ethanol (0.1-1 mg/ml)[6] |

| Optical Rotation | [α]D20 = -50 ± 1 ° (c=1 in DMF)[8] | [α]20/D −29±2°, c = 1% in DMF |

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, activation, and coupling.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Nα-Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the peptide chain, preparing it for the next coupling reaction.

-

Reagent: 20% piperidine in N,N-dimethylformamide (DMF).

-

Procedure:

-

Swell the resin-bound peptide in DMF.

-

Treat the resin with the deprotection solution for a specified time (e.g., two treatments of 5-10 minutes each).[9]

-

The progress of the deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct.[1]

-

Thoroughly wash the resin with DMF to remove piperidine and the byproducts.[10]

-

Coupling of this compound

As an activated ester, this compound can be coupled directly to the deprotected N-terminal amine.

-

Reagents:

-

This compound (1.5 - 3 equivalents relative to resin loading)

-

N,N-dimethylformamide (DMF)

-

Optional: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1-2 equivalents) to neutralize any residual acid and facilitate the reaction.

-

-

Procedure:

-

Dissolve this compound in DMF.

-

Add the solution to the deprotected peptide-resin.

-

If using, add DIPEA to the reaction mixture.

-

Agitate the mixture at room temperature for 1-2 hours, or until the coupling is complete.

-

Monitor the reaction completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (the beads remain colorless or yellow) indicates a complete reaction.

-

After completion, wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[10]

-

Cleavage and Side-Chain Deprotection

Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu on tyrosine) are removed.

-

Reagent: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[11]

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether to remove scavengers and soluble byproducts.

-

Dry the crude peptide and proceed with purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Orthogonal Protection Strategy in Fmoc/tBu SPPS

The success of this synthetic approach hinges on the orthogonal nature of the protecting groups. The Nα-Fmoc group is base-labile, while the Tyr(tBu) side-chain protection is acid-labile, allowing for their independent removal.

Caption: Orthogonal deprotection scheme in Fmoc/tBu SPPS.

Example Signaling Pathway: Angiotensin II and the AT1 Receptor

Peptides synthesized using this compound can be utilized to study a vast array of biological processes. For instance, Angiotensin II, an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe, is a potent vasoconstrictor that plays a key role in regulating blood pressure. The tyrosine residue at position 4 is critical for its biological activity.

Upon synthesis and purification, Angiotensin II binds to the Angiotensin II receptor type 1 (AT1), a G-protein coupled receptor (GPCR). This binding event initiates a signaling cascade.

Caption: Angiotensin II signaling through the AT1 receptor.

Safety and Handling

Fmoc-protected amino acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[12]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[4][12]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[5] Recommended storage temperature is 2-8°C.[5]

This guide provides a foundational understanding of this compound for professionals in peptide synthesis. By following these protocols and understanding the underlying chemical principles, researchers can effectively incorporate this valuable reagent into their synthetic workflows.

References

- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 2. peptide.com [peptide.com]

- 3. scbt.com [scbt.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Fmoc-Tyr(tBu)-OH - Safety Data Sheet [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scienceopen.com [scienceopen.com]

- 10. rsc.org [rsc.org]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

A Technical Deep Dive: Unraveling the Key Differences Between Fmoc-L-Tyr(tBu)-OSu and Fmoc-L-Tyr(tBu)-OH in Peptide Synthesis

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide synthesis, the choice of building blocks is paramount to achieving high yields, purity, and overall success of the synthetic strategy. Among the vast array of protected amino acids, Fmoc-L-Tyr(tBu)-OH and its pre-activated counterpart, Fmoc-L-Tyr(tBu)-OSu, are fundamental for the incorporation of tyrosine residues. This technical guide provides an in-depth analysis of the core differences between these two critical reagents, offering valuable insights for researchers, scientists, and professionals in drug development.

At its core, the primary distinction lies in the activation state of the C-terminal carboxylic acid group. Fmoc-L-Tyr(tBu)-OH possesses a free carboxylic acid that requires an in-situ activation step immediately prior to coupling with the free amine of the growing peptide chain. In contrast, this compound is a pre-activated N-hydroxysuccinimide (OSu) ester, rendering it ready for immediate reaction without the need for additional activating agents. This fundamental difference has significant implications for reaction kinetics, potential side reactions, and overall workflow efficiency in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

A summary of the key quantitative data for both compounds is presented below, highlighting their fundamental chemical and physical characteristics.

| Property | Fmoc-L-Tyr(tBu)-OH | This compound |

| Chemical Formula | C₂₈H₂₉NO₅ | C₃₂H₃₂N₂O₇ |

| Molecular Weight | 459.53 g/mol | 556.61 g/mol |

| CAS Number | 71989-38-3 | 155892-27-6 |

| Appearance | White to off-white powder | White to off-white powder |

| Solubility | Soluble in DMF and DMSO | Soluble in DMF and DMSO |

| Storage Temperature | 2-8°C | 2-8°C |

The Chemistry of Activation and Coupling

The journey of incorporating a tyrosine residue into a peptide chain differs significantly depending on whether the starting material is the free acid or the pre-activated ester.

Fmoc-L-Tyr(tBu)-OH: The carboxylic acid of Fmoc-L-Tyr(tBu)-OH is not sufficiently reactive to form a peptide bond on its own. Therefore, it must be converted into a more reactive species using coupling reagents. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress racemization and improve coupling efficiency. Uronium/aminium salts like HBTU, HATU, or TBTU are also widely employed and convert the carboxylic acid into a highly reactive OBt or OAt ester in situ.[1]

This compound: As a pre-activated N-hydroxysuccinimide ester, this compound is a stable, isolable compound that is ready for direct use in the coupling step. The OSu group is a good leaving group, facilitating the nucleophilic attack by the N-terminal amine of the peptide chain to form the amide bond. This approach circumvents the need for a separate activation step and the handling of often sensitive and potentially hazardous coupling reagents.

Comparative Analysis: Efficiency, Speed, and Side Reactions

| Feature | Fmoc-L-Tyr(tBu)-OH (with in-situ activation) | This compound |

| Coupling Speed | Slower, requires a pre-activation step (typically 5-30 minutes). | Faster, direct coupling. |

| Coupling Efficiency | Generally high, but can be sequence-dependent and influenced by the choice of activating agent. | Typically high and reliable. |

| Side Reactions | Potential for side reactions associated with the activating agent (e.g., guanidinylation with uronium salts, formation of N-acylurea with carbodiimides). Racemization is a concern, though minimized by additives like HOBt.[1][2] | Reduced risk of side reactions from activating agents. The primary potential side reaction is hydrolysis of the active ester, which can be minimized by using anhydrous solvents. |

| Convenience | Requires careful handling and stoichiometry of multiple reagents for the activation step. | More convenient "one-shot" addition to the coupling reaction. |

| Cost | The amino acid derivative is generally less expensive, but the overall cost includes the activating agents. | The pre-activated amino acid is typically more expensive. |

Experimental Protocols

Standard Coupling Protocol for Fmoc-L-Tyr(tBu)-OH using HBTU/HOBt Activation

This protocol is a representative example for the manual solid-phase synthesis of a peptide.

1. Resin Preparation:

-

Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times).

2. Activation of Fmoc-L-Tyr(tBu)-OH:

-

In a separate vessel, dissolve Fmoc-L-Tyr(tBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1-2 minutes. The solution should change color, indicating activation.

3. Coupling:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

4. Washing:

-

Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

Standard Coupling Protocol for this compound

1. Resin Preparation:

-

Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

-

Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times).

2. Coupling:

-

Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of anhydrous DMF.

-

Add the solution directly to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. The reaction can be monitored using the Kaiser test.

3. Washing:

-

Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagent and the N-hydroxysuccinimide byproduct.

Visualizing the Workflow and Chemical Logic

To better illustrate the differences in the synthetic pathways, the following diagrams are provided.

Chemical Structures of Fmoc-L-Tyr(tBu)-OH and this compound.

Activation and Coupling Pathway for Fmoc-L-Tyr(tBu)-OH.

Direct Coupling Pathway for this compound.

Comparative Experimental Workflows.

Conclusion and Recommendations

The choice between Fmoc-L-Tyr(tBu)-OH and this compound is a strategic one, dictated by the specific requirements of the peptide synthesis project.

Fmoc-L-Tyr(tBu)-OH is a cost-effective and versatile option, particularly for routine and large-scale syntheses where the cost of activating agents is offset by the lower price of the amino acid derivative. The use of modern, highly efficient coupling reagents can lead to excellent results. However, it requires more careful optimization of coupling conditions and introduces additional reagents and potential side reactions into the workflow.

This compound offers convenience, speed, and potentially higher purity due to the elimination of in-situ activation and its associated side reactions. It is an excellent choice for the synthesis of complex or sensitive peptides, for automated synthesis platforms where simplicity and reliability are paramount, and for situations where minimizing the number of reagents is desirable. The higher initial cost of the pre-activated ester may be justified by savings in time, reagents, and potentially easier purification of the final peptide.

Ultimately, the selection between these two valuable reagents will depend on a careful consideration of the synthetic scale, the complexity of the target peptide, the available equipment, and the overall cost-benefit analysis of the project. Both compounds, when used appropriately, are powerful tools in the arsenal of the peptide chemist.

References

An In-depth Technical Guide to Activated Esters for Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Activated Esters in Peptide Synthesis

The formation of the amide bond, the very backbone of peptides and proteins, is a cornerstone of synthetic chemistry, with profound implications for drug discovery, biochemistry, and materials science. While seemingly a straightforward condensation reaction, the reality of peptide synthesis is fraught with challenges, most notably the risk of racemization and the need for mild, highly efficient coupling conditions. Activated esters have emerged as a robust and versatile solution to these challenges, offering a strategy to enhance the reactivity of the carboxylic acid group of an amino acid, thereby facilitating its coupling with the amino group of another.[1][2][3] This approach provides a balance between reactivity and stability, minimizing side reactions and preserving the chiral integrity of the constituent amino acids.[1][3]

This technical guide provides a comprehensive overview of the core principles of activated esters in peptide coupling. It delves into the underlying mechanisms, compares the most common classes of activated esters, provides detailed experimental protocols, and offers guidance on their selection and application.

Core Mechanism: The Principle of Carboxyl Group Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures, conditions that are incompatible with the delicate nature of peptides. To overcome this, the carboxyl group must be "activated" by converting it into a better leaving group.[2][4] This is the fundamental role of an activated ester.

The process begins with the reaction of an N-protected amino acid with a coupling reagent to form a highly reactive intermediate.[2][4] This intermediate is then reacted with a suitable hydroxyl compound to generate a more stable, yet still reactive, "activated ester." This ester can then be isolated and purified or used in situ to react with the N-terminal amine of a growing peptide chain, forming the desired peptide bond and releasing the activating group's alcohol component. A key advantage of this strategy is the mitigation of racemization, a common side reaction when using overly reactive coupling agents.[1][3]

Figure 1: General mechanism of peptide bond formation via an activated ester.

Common Classes of Activated Esters: A Comparative Overview

A variety of hydroxyl compounds can be used to form activated esters, each imparting distinct properties of reactivity, stability, and suitability for different synthetic strategies. The most prominent classes include N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, and benzotriazole-based esters.

N-Hydroxysuccinimide (NHS) Esters

Esters of N-hydroxysuccinimide are among the most widely used activated esters in peptide synthesis.[5] They are relatively stable, crystalline solids that can be easily prepared and stored.[5] NHS esters react efficiently with primary amines at room temperature in organic solvents to form stable amide bonds.[5][6] The reaction is often carried out at a slightly basic pH (around 8.3-8.5) to ensure the N-terminal amine of the peptide is deprotonated and thus nucleophilic.[6][7]

Pentafluorophenyl (PFP) Esters

Pentafluorophenyl esters are highly reactive activated esters that are particularly valuable in peptide synthesis.[8] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group, leading to rapid coupling reactions.[9][10] PFP esters are known for their high reactivity and are less susceptible to spontaneous hydrolysis compared to other activated esters, making them suitable for reactions in aqueous environments.[8][11] Kinetic studies have demonstrated the superior coupling speed of PFP esters compared to other aryl esters.[9]

Benzotriazole-Based Esters

1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are frequently used as additives in carbodiimide-mediated couplings to form highly reactive benzotriazolyl esters in situ.[4][12][13] These esters are more reactive than their OBt counterparts, which is attributed to the lower pKa of HOAt and HOBt. The formation of these active esters is a key strategy to suppress racemization during the coupling step.[12][13] Benzotriazole-activated carboxylic acids are noted for their fast reaction times, high solubility in common organic solvents, and stability against racemization.[14]

Quantitative Comparison of Activated Esters

The choice of activating agent can significantly impact the efficiency and outcome of a peptide coupling reaction. Below is a summary of the relative performance of different activated esters based on available data.

| Activated Ester Type | Relative Reactivity | Typical Reaction Time | Racemization Potential | Key Advantages |

| N-Hydroxysuccinimide (NHS) Esters | Moderate | 40 min - several hours[5] | Low to moderate[15] | Good stability, easy to handle, widely used.[5] |

| Pentafluorophenyl (PFP) Esters | High (OPFP >> ONp)[9] | Minutes to a few hours[16] | Low | High reactivity, less prone to hydrolysis.[8][11] |

| Benzotriazole (OBt/OAt) Esters | High to Very High (OAt > OBt)[17] | Minutes[14][16] | Very Low[13] | Excellent racemization suppression, high reactivity.[12][13] |

Note: Reaction times and racemization levels are highly dependent on the specific amino acids being coupled, the solvent, and other reaction conditions.

Experimental Protocols

The following sections provide generalized protocols for the preparation and use of NHS and PFP activated esters.

Protocol 1: Synthesis of an N-Hydroxysuccinimide (NHS) Ester

This protocol describes the synthesis of an NHS ester of an N-protected amino acid using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

-

N-protected amino acid

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous MgSO4

Procedure:

-

Dissolve the N-protected amino acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or EtOAc.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU precipitate.

-

Wash the filtrate with 0.1 N HCl and 0.1% NaHCO3 solution.[11]

-

Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to obtain the crude NHS ester.

-

The product can be further purified by recrystallization.

Protocol 2: Synthesis of a Pentafluorophenyl (PFP) Ester

This protocol outlines the synthesis of a PFP ester using pentafluorophenyl trifluoroacetate.[11]

Materials:

-

N-protected amino acid (e.g., NVOC-amino acid)

-

Pentafluorophenyl trifluoroacetate (Pfp-TFA)

-

Pyridine

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

0.1 N HCl

-

0.1% NaHCO3

-

Anhydrous MgSO4

Procedure:

-

Dissolve the N-protected amino acid (1 mmol) in anhydrous DMF (2 mL).[11]

-

Add pyridine (1.2 mmol) and pentafluorophenyl trifluoroacetate (1.2 mmol) to the solution.[11]

-

Stir the reaction mixture magnetically for 1 hour at room temperature.[11]

-

After the reaction is complete, add EtOAc (100 mL) to the solution.[11]

-

Wash the organic layer with 0.1 N aqueous HCl and 0.1% aqueous NaHCO3.[11]

-

Dry the organic layer with MgSO4, filter, and evaporate the solvent to yield the PFP ester.[11]

Protocol 3: General Peptide Coupling using an Activated Ester

This protocol describes a general procedure for coupling an activated ester to the N-terminus of a peptide chain.

Materials:

-

Activated ester of an N-protected amino acid

-

Peptide with a free N-terminus (dissolved in a suitable solvent like DMF for solid-phase or an organic solvent for solution-phase)

-

Tertiary base (e.g., Diisopropylethylamine - DIPEA), if required.

Procedure:

-

Dissolve the activated ester (typically 1.5-2 equivalents relative to the free amine) in a suitable anhydrous solvent (e.g., DMF, DCM).

-

Add the solution of the activated ester to the solution or resin-bound peptide containing the free N-terminus.

-

If the peptide is in its salt form (e.g., hydrochloride or trifluoroacetate), add a tertiary base like DIPEA (2-3 equivalents) to neutralize the salt and facilitate the reaction.

-

Allow the reaction to proceed at room temperature with stirring. The reaction time will vary depending on the reactivity of the activated ester and the steric hindrance of the amino acids being coupled (typically ranging from 1 to 24 hours).

-